trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Description
Significance of Cyclohexane (B81311) Scaffolds in Organic Synthesis and Biological Systems
The cyclohexane scaffold, a six-carbon saturated ring, is a prevalent structural motif in a vast array of organic molecules, including many with profound biological activity. Its conformational flexibility, existing primarily in a stable chair conformation, allows for precise three-dimensional arrangements of functional groups, which is crucial for molecular recognition and interaction with biological targets. This stereochemical richness makes cyclohexane derivatives invaluable in the design and synthesis of new therapeutic agents and other functional materials.
In organic synthesis, the cyclohexane ring serves as a robust and versatile template for the construction of complex molecular architectures. Its predictable reactivity and the ability to control the stereochemistry of substituents have made it a cornerstone in the total synthesis of natural products and the development of novel synthetic methodologies. The inherent C(sp3)-rich nature of the cyclohexane scaffold also imparts favorable pharmaceutical properties, contributing to improved clinical success rates of drug candidates.
Functionally substituted cyclohexane derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net For instance, certain derivatives have been investigated as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4), which is relevant in the management of diabetes. researchgate.net The ability to introduce various functional groups onto the cyclohexane ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for its biological function and pharmacokinetic profile.
Contemporary Research Landscape of Substituted Cyclohexanecarboxylic Acids
The field of substituted cyclohexanecarboxylic acids is a dynamic area of contemporary research, with ongoing efforts to develop novel synthetic routes and explore new applications. Alkyl carboxylic acids, in general, are recognized as cost-effective and versatile building blocks due to their abundance and structural diversity. acs.org Catalytic decarboxylative functionalization has emerged as a significant strategy for constructing various carbon-carbon and carbon-heteroatom bonds, highlighting the reactivity and utility of the carboxylic acid moiety. acs.org
Recent studies have focused on the development of potent biological inhibitors based on the cyclohexanecarboxylic acid framework. For example, a trans-4-substituted cyclohexanecarboxylic acid derivative was identified as a novel and potent VLA-4 antagonist, a target for inflammatory diseases. nih.gov Another area of active investigation involves the synthesis of DGAT1 inhibitors for the potential treatment of obesity, where a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid scaffold was identified as a promising candidate. nih.gov
Furthermore, the synthesis of novel amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety has been explored for their potential biological activities, including antinociceptive and anti-inflammatory effects. mdpi.com These examples underscore the continued interest in modifying the cyclohexane ring and the carboxylic acid group to generate new molecules with tailored properties and functions.
Research Focus and Academic Relevance of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Within the broad class of substituted cyclohexanecarboxylic acids, this compound has garnered specific academic interest. This bifunctional molecule, containing both a carboxylic acid and a primary alcohol, presents a unique platform for further chemical modification and incorporation into larger, more complex structures.
Its academic relevance is highlighted by its use as an intermediate in the synthesis of various compounds. For example, it is a precursor to trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid, which is an intermediate in the synthesis of a new type of poly(amidoamine) (PAMAM) dendrimer. researchgate.net Dendrimers are highly branched, well-defined macromolecules with a wide range of applications in materials science and medicine. The defined trans stereochemistry of the substituents on the cyclohexane ring provides a rigid and predictable building block for the construction of these complex architectures.
The compound also serves as a model in synthetic studies. For instance, the synthesis of trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, an important model compound for phenolic ethers, utilizes a derivative of this compound. nih.gov These studies contribute to the fundamental understanding of reaction mechanisms and the development of new synthetic methodologies. The presence of two distinct functional groups allows for selective reactions, making it a valuable tool for chemists exploring orthogonal protection and deprotection strategies.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O3 | nih.govfishersci.ca |
| Molecular Weight | 158.19 g/mol | nih.gov |
| CAS Number | 66185-74-8 | fishersci.cachemicalbook.com |
| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIUUBKKPIDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158375, DTXSID601241798 | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13380-84-2, 73094-35-6, 66185-74-8 | |
| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 4 Hydroxymethyl Cyclohexanecarboxylic Acid
Conventional Synthetic Routes and Optimized Reaction Conditions
Conventional synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is typically achieved through a multi-step process that begins with a readily available aromatic compound. The core transformation involves the saturation of the aromatic ring via hydrogenation, which is then followed by steps to ensure the correct stereoisomer is the final product.
The foundational step in synthesizing the cyclohexane (B81311) core is the catalytic hydrogenation of an appropriate aromatic precursor. A common starting material is p-hydroxybenzoic acid. The hydrogenation of the benzene (B151609) ring is carried out under high pressure in the presence of a suitable catalyst. This reaction typically produces a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid, as the hydrogen atoms can add to the plane of the aromatic ring from either side.
Another relevant industrial approach involves the hydrogenation of dimethyl terephthalate (B1205515) (DMT). This process yields dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which serves as a key intermediate for various polyesters. nih.govresearchgate.net While this produces the cyclohexane core, subsequent selective reduction of one ester group to a hydroxymethyl group and hydrolysis of the other would be required to yield the target molecule. The conditions for DMT hydrogenation are often harsh, though research is ongoing to develop catalysts that operate under milder temperatures and pressures. researchgate.netnih.gov
For the direct synthesis from p-hydroxybenzoic acid, a typical procedure involves charging a high-pressure reactor with the acid, a solvent such as water, and a catalyst like 5% Ruthenium on Carbon (Ru/C). google.com The reaction is then conducted under hydrogen pressure at an elevated temperature.
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Product | Reference |
| p-Hydroxybenzoic Acid | 5% Ru/C | Water | Not Specified | High | cis/trans-4-Hydroxycyclohexanecarboxylic Acid | google.com |
| Dimethyl Terephthalate | Pd-based | Not Specified | 30-48 MPa | 160-180 °C | Dimethyl 1,4-cyclohexanedicarboxylate | researchgate.net |
| Dimethyl Terephthalate | Ru1.25Re0.13/AC | Not Specified | 3 MPa | 70 °C | Dimethyl 1,4-cyclohexanedicarboxylate | nih.gov |
Achieving a high yield of the trans-isomer necessitates a multi-step approach that goes beyond the initial hydrogenation. A representative and efficient strategy begins with the hydrogenation of p-hydroxybenzoic acid, which results in a mixture of the cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid. google.com
The crucial second step involves an isomerization reaction. The mixture of isomers is treated with a base, such as a sodium alkoxide like sodium methoxide, in a suitable solvent like methanol. The mixture is heated to reflux, which facilitates the conversion of the thermodynamically less stable cis-isomer into the more stable trans-isomer. google.com This process, known as epimerization, drives the equilibrium towards the desired product, resulting in a crude product with a high content (often over 90%) of trans-4-hydroxycyclohexanecarboxylic acid. google.com The final step is the purification of this crude product to isolate the pure trans-isomer.
Stereoselective Synthesis and Control of trans-Diastereomer Formation
The control of stereochemistry is the most critical aspect of this synthesis. The trans-diastereomer, where the carboxyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring's plane, is thermodynamically more stable than the cis-isomer due to the equatorial positioning of the large substituents, which minimizes steric strain.
The key to forming the trans-diastereomer in high yield is the base-catalyzed isomerization of the initial cis/trans mixture obtained from hydrogenation. google.com By treating the mixture with a strong base like sodium methoxide, the acidic proton of the carboxylic acid is removed. More importantly, the base can also abstract the proton at the carbon atom bearing the carboxyl group (C1). This leads to the formation of an enolate intermediate, which can then be re-protonated. This process allows for the interconversion between the cis and trans forms. Because the trans configuration with both large substituents in the equatorial position is the most stable, the equilibrium of this reaction heavily favors its formation. google.comgoogle.com This method provides a practical and effective way to control the stereochemical outcome without resorting to more complex stereoselective catalysts in the initial hydrogenation step.
A similar principle is applied in the synthesis of related compounds, such as trans-4-amino-1-cyclohexanecarboxylic acid, where a cis/trans mixture from the hydrogenation of p-aminobenzoic acid is isomerized to favor the trans product. google.comgoogle.comwipo.int
Catalytic Systems and Enhancements in this compound Synthesis
The choice of catalyst is paramount for the efficiency of the initial hydrogenation step. For the conversion of p-hydroxybenzoic acid, Ruthenium on Carbon (Ru/C) has proven to be an effective catalyst. google.com
In the related and extensively studied field of DMT hydrogenation, a wider variety of catalytic systems have been developed, providing insights into potential enhancements. While noble metal catalysts based on palladium (Pd) or ruthenium (Ru) are common, there is significant research into non-precious metal alternatives to reduce costs. nih.govrsc.org Nickel-based catalysts, for instance, have been investigated. One study demonstrated that a potassium fluoride (B91410) (KF) modified Ni/SiO₂ catalyst significantly improved both conversion (from 41% to 95%) and selectivity (from 83% to 96%) for the hydrogenation of DMT to DMCD. nih.govrsc.org Bimetallic catalysts also show promise; a Ru-Re/AC (Ruthenium-Rhenium on Activated Carbon) system was shown to achieve high conversion and selectivity under mild conditions (70 °C and 3 MPa). nih.gov
| Catalyst System | Precursor | Key Advantages | Reference |
| 5% Ru/C | p-Hydroxybenzoic Acid | Effective for direct hydrogenation of the precursor. | google.com |
| KF-modified Ni/SiO₂ | Dimethyl Terephthalate | High conversion (95%) and selectivity (96%); uses non-precious metal. | nih.govrsc.org |
| Ru-Re/AC | Dimethyl Terephthalate | High efficiency under mild temperature and pressure conditions. | nih.gov |
Industrial Scale-Up Considerations and Process Optimization
For industrial applications, the synthesis of this compound must be cost-effective, safe, and scalable. The synthetic route starting from p-hydroxybenzoic acid is advantageous for large-scale production because the raw material is readily available and relatively inexpensive. google.com
Process optimization for industrial scale-up focuses on several key areas:
Reaction Conditions: While laboratory syntheses may use high pressures and temperatures, industrial processes aim to use milder conditions to reduce energy consumption and equipment costs. The development of highly active catalysts, such as the bimetallic systems used for DMT hydrogenation, allows reactions to proceed at lower pressures and temperatures. nih.govxdhg.com.cn
Catalyst Efficiency and Reusability: The cost of the catalyst, especially if it contains precious metals like ruthenium or palladium, is a significant factor. Optimizing the catalyst loading, ensuring high turnover numbers, and developing effective methods for catalyst recovery and reuse are critical for economic viability.
Solvent and Waste Management: The choice of solvent impacts cost, safety, and environmental footprint. Using water as a solvent, as in the hydrogenation of p-hydroxybenzoic acid, is highly desirable. google.com Minimizing waste streams and ensuring proper disposal or recycling of byproducts are essential components of a green industrial process.
Process Flow: A "one-pot" approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce costs. The direct conversion of p-aminobenzoic acid to a high-trans mixture of 4-amino-1-cyclohexanecarboxylic acid is an example of such a streamlined process. google.com
Advanced Purification Techniques for Research Applications
Obtaining high-purity this compound is crucial for research applications where trace impurities could interfere with subsequent reactions or material properties. While standard purification methods are effective, advanced techniques can provide enhanced purity.
The primary method for purifying the crude product after isomerization is recrystallization. A mixed solvent system, such as ethyl acetate (B1210297) and petroleum ether, has been shown to be effective. google.com The desired trans-isomer is typically less soluble than the remaining cis-isomer and other impurities in the cooled solvent mixture, allowing it to crystallize out in a pure form.
For structurally similar compounds, other advanced purification techniques have been employed. One such method is selective crystallization based on the formation of hydrates. For example, in the purification of trans-4-aminomethyl-cyclohexane carboxylic acid, contacting the crude mixture with cold water (below 21.5 °C) selectively crystallizes the trans-isomer as a trihydrate, leaving the cis-isomer in solution. google.com This principle of leveraging differential solvation or hydrate (B1144303) formation could potentially be applied to achieve very high purity of the target compound.
Chemical Reactivity and Derivatization Studies of Trans 4 Hydroxymethyl Cyclohexanecarboxylic Acid
Transformations Involving the Hydroxymethyl Moiety
The primary alcohol functionality of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid serves as a versatile handle for numerous synthetic modifications.
Oxidative Conversions and Resulting Chemical Species
The hydroxymethyl group can be oxidized to afford either the corresponding aldehyde, trans-4-formylcyclohexanecarboxylic acid, or the dicarboxylic acid, trans-1,4-cyclohexanedicarboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product. Milder oxidizing agents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the formation of the carboxylic acid.
Nucleophilic Substitution Reactions and Functional Group Interconversion
The hydroxyl group of the hydroxymethyl moiety can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups. For instance, treatment with a halogenating agent can yield the corresponding halomethyl derivative. These intermediates are valuable for further synthetic elaborations, including the introduction of nitrogen-containing functionalities. A notable example is the conversion to trans-4-(aminomethyl)cyclohexanecarboxylic acid, which can be achieved by converting the hydroxyl group to a replaceable leaving group, followed by substitution with an azide (B81097) or an imide, and subsequent reduction to the primary amine. google.com
Esterification and Etherification Reactions for Structural Modification
The hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. nih.gov These reactions are fundamental for modifying the steric and electronic properties of the molecule. For example, esterification can be achieved under standard Fischer esterification conditions, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com Ether synthesis can be accomplished, for instance, by reacting the corresponding alkoxide with an alkyl halide. A specific example is the synthesis of trans-4-(phenoxymethyl)cyclohexanecarboxylic acid. nih.gov
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group provides a second reactive site for derivatization, enabling the synthesis of amides, esters, and reduced alcohol species.
Amidation and Formation of Amide Derivatives
The carboxylic acid can be activated and coupled with a variety of primary and secondary amines to form a diverse library of amide derivatives. nih.gov Common coupling agents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.govyoutube.com The reaction conditions can be tailored to accommodate a wide range of amine substrates. nih.gov For instance, the formation of an amide bond with an aniline (B41778) derivative can be efficiently achieved using EDC and DMAP with a catalytic amount of HOBt. nih.gov
Reduction to Alcohols and Subsequent Transformations
Reduction of the carboxylic acid functionality yields trans-1,4-cyclohexanedimethanol, a valuable diol monomer in the polymer industry. Strong reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation. reddit.comchemistrysteps.com Borane (BH3) complexes can also be employed, sometimes offering greater selectivity for the reduction of carboxylic acids in the presence of other reducible functional groups. khanacademy.org The resulting diol, trans-1,4-cyclohexanedimethanol, can be further modified at its two hydroxyl groups, opening avenues for the synthesis of polyesters and other materials. google.comwikipedia.orgepo.org
| Reactant | Reagent(s) | Product | Reaction Type | Reference(s) |
| This compound | Mild Oxidizing Agent | trans-4-Formylcyclohexanecarboxylic acid | Oxidation | |
| This compound | Strong Oxidizing Agent | trans-1,4-Cyclohexanedicarboxylic acid | Oxidation | |
| This compound | 1. Tosyl chloride, pyridine; 2. NaN3; 3. H2, Pd/C | trans-4-(Aminomethyl)cyclohexanecarboxylic acid | Nucleophilic Substitution/Reduction | google.com |
| This compound | Carboxylic Acid, Acid Catalyst | Ester Derivative | Esterification | masterorganicchemistry.com |
| This compound | Phenol, coupling agent | trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid | Etherification | nih.gov |
| This compound | Amine, DCC, DMAP | Amide Derivative | Amidation | nih.govyoutube.com |
| This compound | LiAlH4, then H3O+ | trans-1,4-Cyclohexanedimethanol | Reduction | reddit.comchemistrysteps.com |
Activation and Coupling Reactions via Anhydrides and Activated Esters
The carboxylic acid moiety of this compound can be readily activated to facilitate coupling reactions, primarily through the formation of anhydrides and activated esters. These reactive intermediates are instrumental in the synthesis of amides and esters, which are fundamental linkages in numerous complex molecules.
One common strategy for activating the carboxylic acid is the formation of a mixed anhydride (B1165640) . This is typically achieved by reacting the carboxylic acid with an acyl halide, such as pivaloyl chloride, in the presence of a tertiary amine base like triethylamine. google.comthieme-connect.de The resulting mixed pivalic anhydride is highly reactive towards nucleophiles, such as amines, leading to the formation of amide bonds. This method is often favored due to its mild reaction conditions and the ease of removal of the pivalic acid byproduct. rsc.org The general mechanism involves the initial formation of a carboxylate anion, which then attacks the electrophilic carbonyl carbon of the acyl halide to form the mixed anhydride. Subsequent nucleophilic attack on the carbonyl group derived from the parent carboxylic acid leads to the desired amide or ester product.
Another widely employed activation method is the conversion of the carboxylic acid to an activated ester . N-Hydroxysuccinimide (NHS) esters are particularly prevalent in bioconjugation and peptide synthesis due to their relatively high reactivity and stability. chemdad.comwikipedia.org The synthesis of the N-succinimidyl ester of a carboxylic acid is typically accomplished using a coupling agent, such as a carbodiimide, to facilitate the reaction with N-hydroxysuccinimide. These NHS esters readily react with primary amines under mild conditions to form stable amide bonds. neb.com The cyclohexane (B81311) ring in these derivatives provides a rigid spacer, which can be advantageous in the design of crosslinkers and other molecular tools. chemdad.compubcompare.aibiosynth.comfishersci.ca
It is crucial to consider the bifunctional nature of this compound during these activation and coupling reactions. The presence of the hydroxyl group necessitates the use of protecting groups if selective reaction at the carboxylic acid is desired, or alternatively, conditions must be carefully controlled to prevent unwanted side reactions such as polymerization.
| Activation Method | Reagents | Intermediate | Key Features |
| Mixed Anhydride | Pivaloyl chloride, Triethylamine | Mixed Pivalic Anhydride | Mild conditions, efficient for amide bond formation. google.comthieme-connect.dersc.org |
| Activated Ester | N-Hydroxysuccinimide, Carbodiimide | N-Succinimidyl Ester | Stable intermediates, widely used in bioconjugation. chemdad.comwikipedia.org |
Cyclohexane Ring Modifications and Their Chemical Implications
The trans configuration of the substituents on the cyclohexane ring is thermodynamically more stable than the corresponding cis isomer, as both the hydroxymethyl and carboxyl groups can occupy equatorial positions, minimizing steric strain. However, under certain conditions, epimerization at the C1 or C4 positions can occur, leading to the formation of the cis isomer. This process typically requires elevated temperatures and the presence of a base or a catalyst. The interconversion between the trans and cis isomers alters the spatial relationship between the functional groups, which can significantly impact their reactivity and ability to participate in intramolecular reactions.
The stereochemistry of the cyclohexane ring also dictates the approach of reagents to the functional groups. For instance, in the diequatorial conformation of the trans isomer, both the carboxylic acid and the hydroxyl group are readily accessible for reactions. However, in the less stable diaxial conformation, these groups are more sterically hindered. The conformational rigidity of the cyclohexane ring can be exploited to control the stereochemical outcome of reactions at or adjacent to the ring.
Synthesis of Advanced Chemical Scaffolds and Molecular Probes
The bifunctional nature and well-defined stereochemistry of this compound make it an attractive starting material for the synthesis of more complex molecular architectures, including advanced chemical scaffolds and molecular probes.
The ability to selectively functionalize both the hydroxyl and carboxyl groups allows for the construction of diverse molecular frameworks. For instance, the carboxylic acid can be converted to an amide, while the hydroxyl group can be transformed into an ether or an ester, leading to the creation of libraries of compounds with varied physicochemical properties for applications in drug discovery . The rigid cyclohexane core serves as a non-aromatic spacer that can be used to control the orientation of appended functional groups, which is crucial for optimizing interactions with biological targets. Derivatives such as trans-4-(azidomethyl)cyclohexanecarboxylic acid have been highlighted as versatile building blocks in medicinal chemistry.
Furthermore, this compound can be incorporated into larger structures such as macrocycles . The directional placement of the functional groups in the trans configuration can be leveraged to direct ring-closing reactions, leading to the formation of macrocyclic structures with defined shapes and sizes. These macrocycles can serve as scaffolds for the development of novel therapeutics and host-guest systems.
The incorporation of reporter groups, such as fluorescent dyes or biotin, onto the this compound scaffold can lead to the development of molecular probes . These probes can be used to study biological processes, such as receptor-ligand interactions, by providing a means of detection and visualization. The cyclohexane spacer can help to minimize quenching or steric hindrance that might otherwise interfere with the function of the reporter group.
| Application | Synthetic Strategy | Key Features of Scaffold |
| Drug Discovery | Sequential or orthogonal functionalization of hydroxyl and carboxyl groups. | Rigid, non-aromatic spacer for controlled orientation of pharmacophores. |
| Macrocycle Synthesis | Intramolecular cyclization reactions. | Pre-organized conformation due to the trans-cyclohexane core. |
| Molecular Probes | Attachment of reporter groups (e.g., fluorophores, biotin). | Provides a stable linker between the reporter group and a binding moiety. |
Applications of Trans 4 Hydroxymethyl Cyclohexanecarboxylic Acid in Organic Synthesis and Medicinal Chemistry
Role as a Chiral Building Block in Asymmetric Synthesis
The rigid cyclohexane (B81311) core of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid serves as a valuable scaffold in asymmetric synthesis. While the compound itself is achiral, its derivatives are instrumental in creating chiral environments or serving as starting points for complex chiral molecules. Cyclically constrained amino acids, for instance, are crucial building blocks for creating short peptides that adopt defined shapes in solution. wisc.edu The synthesis of such complex structures often relies on starting materials that provide a rigid conformational framework, a role that the cyclohexane ring system expertly fulfills. wisc.edu
The field of asymmetric synthesis heavily relies on chiral building blocks—molecules that are used to construct larger, optically active compounds with high specificity. These building blocks can be sourced from nature (the chiral pool) or synthesized through methods like asymmetric catalysis. rsc.org Chiral carboxylic acids and alcohols are considered particularly important classes of these building blocks. The this compound structure, possessing both of these functional groups, is a precursor to various chiral intermediates used in the synthesis of natural products and pharmaceuticals.
Intermediate in the Synthesis of Pharmaceutical Agents and Drug Discovery
The compound's structure is a recurring motif in medicinal chemistry, serving as a key intermediate for a range of pharmaceutical agents. Its derivatives are explored for their potential as active compounds and as structural components in drug design. google.comgoogle.com
This compound is structurally analogous to the important antifibrinolytic drug, Tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid. This structural similarity makes it a key precursor or intermediate in certain synthetic routes. A common industrial synthesis of Tranexamic acid involves multiple steps starting from materials like 4-methylbenzonitrile or dimethyl terephthalate (B1205515). chemicalbook.comresearchgate.net
One patented method for producing Tranexamic acid starts with 1,4-cyclohexanedimethanol (B133615). This starting material is first reacted to form an intermediate like trans-4-chloromethylcyclohexylcarboxylic acid, which is then subjected to an ammonolysis reaction to yield the final tranexamic acid product. google.com This highlights a pathway where the core structure of this compound is chemically modified—by converting the hydroxyl group to a leaving group and then to an amine—to produce the desired pharmaceutical agent.
Alternative synthetic routes to Tranexamic acid have been developed starting from ethyl 4-oxocyclohexane-1-carboxylate, proceeding through a series of intermediates to eventually yield an isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids, from which the pure trans isomer (Tranexamic acid) is isolated.
Table 1: Selected Synthetic Pathways to Tranexamic Acid
| Starting Material | Key Intermediates | Final Step | Reference |
|---|---|---|---|
| 4-Methylbenzonitrile | 4-Aminomethylbenzoic acid | Catalytic hydrogenation of the benzene (B151609) ring | chemicalbook.com |
| Dimethyl terephthalate | Methyl 4-(acetamidomethyl)benzoate | Hydrogenation and hydrolysis | researchgate.net |
| 1,4-Cyclohexanedimethanol | trans-4-Chloromethylcyclohexylcarboxylic acid | Ammonolysis | google.com |
| Ethyl 4-oxocyclohexane-1-carboxylate | 4-Cyano-cyclohex-3-ene-1-carboxylic acid | Reductive amination and catalytic hydrogenation |
The rigid trans-cyclohexane scaffold is a desirable feature in drug design as it can help to properly orient functional groups for optimal interaction with biological targets, potentially improving potency and selectivity while maintaining favorable pharmacokinetic properties.
Research into novel and potent antagonists for Very Late Antigen-4 (VLA-4), a target for inflammatory diseases, has led to the discovery of potent drug candidates based on a trans-4-substituted cyclohexanecarboxylic acid core. nih.gov In one study, optimization of a lead compound involved replacing a benzoic acid moiety with a trans-4-substituted cyclohexanecarboxylic acid derivative, which resulted in a compound with high inhibitory activity (IC50 = 2.8 nM) and favorable pharmacokinetic properties in rats. nih.gov
Furthermore, derivatives such as trans-4-(t-Butyloxycarbnoyl)amino-1-cyclohexanecarboxylic acid are valuable intermediates for synthesizing optically active compounds, including inhibitors of Janus Kinase (JAK), which are targets for autoimmune diseases and cancer. google.comgoogle.com
Applications in Agrochemical and Specialty Chemical Development
While direct applications in agrochemicals are not extensively documented in readily available literature, the structural motifs of this compound are relevant to specialty chemicals. For instance, derivatives like trans-4-(phenoxymethyl)cyclohexanecarboxylic acid and trans-4-(tosyloxymethyl)cyclohexanecarboxylic acid serve as important intermediates and model compounds in the synthesis of more complex molecules, such as dendrimers and phenolic ethers. nih.govresearchgate.net These types of specialty chemicals have broad potential uses, including in materials science and as linking agents in complex molecular architectures. nih.gov
Development of Advanced Materials and Polymer Science Components
The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal monomer for the synthesis of polyesters. Its rigid cycloaliphatic structure can impart desirable properties such as high thermal stability, weather resistance, and improved mechanical strength to the resulting polymers. google.commdpi.com
Cycloaliphatic monomers like 1,4-cyclohexanedicarboxylic acid (CHDA) and 1,4-cyclohexanedimethanol (CHDM) are key components in high-performance polyesters. researchgate.netmdpi.com The trans-isomer of these monomers is particularly effective at creating highly ordered, crystalline polymer structures. researchgate.net Polyesters made from these building blocks, such as poly(1,4-cyclohexanedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), are known for their crystallinity and resistance to UV radiation. google.com The incorporation of the cyclohexane ring into the polymer backbone enhances properties like the glass transition temperature (Tg) and thermal stability compared to linear aliphatic polyesters. mdpi.com
Research has focused on synthesizing polyesters from CHDA and bio-based diols like isosorbide (B1672297) to create sustainable plastics with high thermal resistance. acs.orgresearchgate.net The use of this compound and its close relatives contributes to the development of advanced materials for applications ranging from smart films to sustainable food packaging. mdpi.commdpi.com
Table 2: Properties Imparted by Cycloaliphatic Monomers in Polyesters
| Property | Contribution of Cyclohexane Ring | Example Application | Reference |
|---|---|---|---|
| Thermal Stability | The rigid ring structure increases the glass transition temperature (Tg). | High-temperature films | mdpi.com |
| Mechanical Strength | The defined stereochemistry (trans isomer) allows for higher crystallinity. | Highly oriented fibers | researchgate.net |
| Weather Resistance | The saturated aliphatic ring is resistant to degradation by UV radiation. | Outdoor materials | google.com |
| Chemical Resistance | Provides better resistance to humidity and other environmental factors. | Durable packaging | mdpi.com |
Biological and Biomedical Research Investigations of Trans 4 Hydroxymethyl Cyclohexanecarboxylic Acid Derivatives
Structure-Activity Relationship (SAR) Analyses of Modified Derivatives
Structure-activity relationship (SAR) studies have been pivotal in refining the therapeutic properties of derivatives based on the trans-4-cyclohexanecarboxylic acid framework. By making targeted chemical modifications, researchers have been able to enhance potency, improve pharmacokinetic profiles, and identify key structural motifs responsible for biological activity.
One significant area of research involved the optimization of a series of benzoic acid derivatives that acted as VLA-4 antagonists. nih.gov Initial compounds in this series suffered from poor pharmacokinetic properties attributed to a diphenylurea moiety. nih.gov In an effort to improve this, the diphenylurea group was replaced with a 2-(2-methylphenylamino)benzoxazole moiety. nih.gov While this change was intended to mimic the original structure, it led to a significant decrease in VLA-4 inhibitory activity. nih.gov This prompted a shift in focus to optimizing the carboxylic acid portion of the molecule, leading to the discovery of a trans-4-substituted cyclohexanecarboxylic acid derivative with potent VLA-4 antagonist activity (IC₅₀ = 2.8 nM) and favorable pharmacokinetic properties in rats. nih.gov
In another line of research, derivatives of the well-known antifibrinolytic drug tranexamic acid, which is trans-4-(aminomethyl)cyclohexanecarboxylic acid, were synthesized to enhance absorption. nih.gov These modifications included creating derivatives containing one or two tranexamic acid moieties. nih.gov The SAR studies revealed that most of these new derivatives exhibited greater absorption in rats compared to tranexamic acid itself, demonstrating that modification of the core structure can significantly improve drug delivery characteristics. nih.gov
Further studies on amidrazone derivatives incorporating a cyclohexene (B86901) carboxylic acid moiety have explored how different substituents impact biological effects. mdpi.com The presence of a double bond in the cyclohexene ring was found to increase the antiproliferative activity of certain compounds compared to their saturated cyclohexane (B81311) analogs. mdpi.comnih.gov SAR analysis indicated that specific substituents at various positions were crucial for activity; for instance, a 2-pyridyl group at the R¹ position was important for antiproliferative effects, while having two pyridyl substituents was most effective for inhibiting cytokine release. mdpi.com
| Core Structure/Derivative Class | Modification | Impact on Activity/Property | Reference |
|---|---|---|---|
| VLA-4 Antagonists | Replacement of diphenylurea with 2-(2-methylphenylamino)benzoxazole | Decreased VLA-4 inhibitory activity. nih.gov | nih.gov |
| VLA-4 Antagonists | Optimization to a trans-4-substituted cyclohexanecarboxylic acid | Restored potent VLA-4 antagonism and improved pharmacokinetics. nih.gov | nih.gov |
| Tranexamic Acid Analogs | Creation of ester-based prodrugs | Enhanced oral absorption compared to the parent drug. nih.gov | nih.gov |
| Amidrazone Derivatives | Inclusion of a double bond in the cyclohexane ring (cyclohexene) | Increased antiproliferative activity in some derivatives. mdpi.comnih.gov | mdpi.comnih.gov |
| Amidrazone Derivatives | Substitution with a 2-pyridyl group at the R¹ position | Crucial for antiproliferative activity. mdpi.com | mdpi.com |
Mechanistic Studies of Biological Interactions (Indirectly, through derived active compounds)
The biological mechanisms of action for derivatives of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid are understood primarily through studies of its most active analogs. The antifibrinolytic agent tranexamic acid serves as a prime example. Its mechanism is centered on the inhibition of fibrinolysis. nih.gov Tranexamic acid competitively and reversibly inhibits the activation of plasminogen to plasmin by binding to several sites on the plasminogen molecule. nih.gov By occupying these binding sites, it prevents plasminogen from binding to and being activated on the surface of fibrin (B1330869). nih.gov This action effectively prevents the dissolution of fibrin clots, thereby stabilizing them and preventing hemorrhage. nih.gov At significantly higher concentrations, it can also act as a noncompetitive inhibitor of plasmin. nih.gov
Another well-defined mechanism involves the VLA-4 antagonist derived from a trans-4-substituted cyclohexanecarboxylic acid. nih.gov VLA-4 (Very Late Antigen-4) is an integrin protein found on the surface of leukocytes that plays a critical role in cell adhesion and migration, which are key processes in inflammation. The synthesized derivative acts as an antagonist, blocking the VLA-4 receptor and thereby inhibiting its function. nih.gov This prevents immune cells from adhering to blood vessel walls and migrating into tissues, which is the underlying mechanism for its anti-inflammatory potential. nih.gov
Metabolic Pathways and Biological Roles as a Substrate or Metabolite
Research has identified trans-4-Hydroxycyclohexanecarboxylic acid, a closely related compound, as a by-product of intestinal bacterial metabolism that is excreted in urine. medchemexpress.com It also serves as a substrate for the production of cyclohexanecarboxylic acid. medchemexpress.com This indicates its involvement in metabolic pathways within the gut microbiome. The parent compound and its simple derivatives can be recognized and processed by bacterial enzyme systems, highlighting a connection between host metabolism and gut flora.
Exploration of Therapeutic Potential of Synthesized Analogs
The structural versatility of the this compound scaffold has allowed for the synthesis and investigation of analogs with a wide range of therapeutic applications.
The most prominent therapeutic application stemming from this chemical structure is in antifibrinolytic therapy, exemplified by tranexamic acid [trans-4-(aminomethyl)cyclohexanecarboxylic acid]. nih.govnih.gov This synthetic derivative of lysine (B10760008) is a potent antifibrinolytic agent used to treat or prevent major bleeding. nih.gov Its mechanism is directly tied to the inhibition of the plasminogen-plasmin enzyme system, which is a key component of the biochemical pathway responsible for breaking down blood clots. nih.govresearchgate.net Beyond its hemostatic effects, research has shown that the inhibition of plasmin, a serine protease, by tranexamic acid can accelerate the recovery of the skin's barrier function and prevent epidermal hyperplasia following injury. nih.govresearchgate.net This suggests that the antifibrinolytic pathway regulated by these derivatives has broader implications in tissue repair and dermatology. nih.gov
Derivatives of this scaffold have shown significant promise as immunomodulatory and anti-inflammatory agents. As previously mentioned, a novel and potent VLA-4 antagonist was developed based on a trans-4-substituted cyclohexanecarboxylic acid structure. nih.gov The antagonism of VLA-4 is a recognized therapeutic strategy for inflammatory conditions, as it interferes with leukocyte trafficking. nih.gov
In other studies, newly synthesized amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety were evaluated for their effects on cytokine synthesis in human peripheral blood mononuclear cells (PBMCs). mdpi.com Several of these compounds demonstrated potent anti-inflammatory properties. For example, one derivative strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α by approximately 66–81% across all tested doses. mdpi.com Another analog significantly reduced the release of multiple cytokines, including TNF-α, IL-6, and IL-10, at high concentrations. mdpi.com These findings indicate that specific derivatives can modulate the immune response by directly suppressing the production of key inflammatory mediators. mdpi.com
The therapeutic potential of these derivatives extends beyond hemostasis and inflammation. Patents have described trans-4-amino-1-cyclohexanecarboxylic acid derivatives as useful intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and myelofibrosis. google.comgoogle.com Furthermore, these derivatives have been identified as potentially good substituents for established anticancer drugs like daunorubicin (B1662515) and doxorubicin (B1662922), suggesting a possible role in oncology. google.com
Additionally, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been tested for antimicrobial activity. mdpi.com Some compounds exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis, while others selectively inhibited the growth of Yersinia enterocolitica. mdpi.com
| Therapeutic Area | Derivative Class/Example | Mechanism/Finding | Reference |
|---|---|---|---|
| Antifibrinolytic | Tranexamic Acid | Inhibits plasminogen activation, preventing fibrin clot dissolution. nih.gov | nih.govnih.govresearchgate.net |
| Anti-inflammatory | trans-4-substituted cyclohexanecarboxylic acid | Acts as a potent VLA-4 antagonist, inhibiting leukocyte adhesion. nih.gov | nih.gov |
| Immunomodulatory | Amidrazone derivatives | Inhibited secretion of pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com | mdpi.com |
| Oncology (Intermediate) | trans-4-amino-1-cyclohexanecarboxylic acid | Used as substituents for doxorubicin and in the synthesis of JAK inhibitors. google.com | google.comgoogle.com |
| Antimicrobial | Amidrazone derivatives | Showed bacteriostatic activity against S. aureus and M. smegmatis. mdpi.com | mdpi.com |
Pharmacokinetic and Pharmacodynamic Characterization of Biologically Active Derivatives
The therapeutic potential of derivatives of this compound is critically dependent on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While a multitude of derivatives can be synthesized, their journey from administration to eliciting a biological effect is governed by the complex processes of absorption, distribution, metabolism, and excretion (ADME), and their interaction with biological targets. This section delves into the detailed research findings characterizing these properties for key biologically active derivatives.
Tranexamic Acid: A Systemically Active Antifibrinolytic Agent
Tranexamic acid, or trans-4-(aminomethyl)cyclohexanecarboxylic acid, is the most extensively studied derivative and serves as a benchmark for systemic activity. Its primary pharmacodynamic effect is the inhibition of fibrinolysis, the process of clot breakdown.
Pharmacodynamics:
Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of the amino acid lysine. It competitively and reversibly binds to the lysine-binding sites on plasminogen. This action prevents plasminogen from converting to plasmin, the primary enzyme responsible for degrading fibrin clots. By inhibiting this conversion, tranexamic acid stabilizes the fibrin matrix, thereby preventing or reducing hemorrhage. At higher concentrations, it can also non-competitively inhibit plasmin. Its potency is estimated to be approximately eight to ten times greater than that of an older analogue, ε-aminocaproic acid.
Pharmacokinetics:
The clinical efficacy of tranexamic acid is underpinned by its pharmacokinetic profile, which allows it to achieve and maintain therapeutic concentrations in the plasma.
Absorption: When administered orally, the bioavailability of tranexamic acid is approximately 30-50%, and it is not significantly affected by food.
Distribution: It has a low volume of distribution and minimal plasma protein binding (about 3%), which is primarily attributed to its binding to plasminogen.
Metabolism: Tranexamic acid undergoes minimal metabolism in the body.
Excretion: The primary route of elimination is through the kidneys, with over 95% of an administered dose excreted unchanged in the urine. The elimination half-life is approximately 2 to 11 hours, depending on the route of administration.
Pharmacokinetic Parameters of Tranexamic Acid
| Parameter | Value | Route of Administration |
|---|---|---|
| Bioavailability | 30-50% | Oral |
| Time to Peak Concentration (Tmax) | ~2.5-3 hours | Oral |
| Elimination Half-life (t1/2) | ~2-11 hours | IV/Oral |
| Plasma Protein Binding | ~3% | - |
| Metabolism | Minimal | - |
| Excretion | >95% unchanged in urine | - |
Ester Prodrugs: Enhancing Topical and Oral Delivery
To overcome the delivery challenges of the hydrophilic tranexamic acid, particularly for topical applications and potentially to improve oral absorption, various ester prodrugs have been developed. These derivatives are designed to be more lipophilic, facilitating their passage through biological membranes, and then to be hydrolyzed by esterases in the body to release the active tranexamic acid.
Pharmacodynamics:
The pharmacodynamic activity of these ester prodrugs is indirect; they are biologically inert until they are converted to tranexamic acid. Therefore, their primary pharmacodynamic characteristic is their ability to deliver the active moiety to the target site. Research has focused on their application in dermatology for treating hyperpigmentation disorders like melasma. The localized release of tranexamic acid is intended to inhibit melanin (B1238610) synthesis.
Pharmacokinetics:
The key pharmacokinetic feature of these prodrugs is their enhanced permeability and subsequent bioconversion.
Absorption and Distribution: Studies on butyl and octyl ester derivatives of tranexamic acid have demonstrated significantly improved skin penetration and deposition, approximately 2 to 3 times greater than that of the parent compound. Similarly, a prodrug designed for oral administration, Kabi 2161 (trans-4-(aminomethylcyclohexanecarboxylate hydrochloride), has been shown to markedly increase the bioavailability of tranexamic acid in humans. nih.gov
Metabolism: These ester prodrugs are designed to be rapidly hydrolyzed by esterases present in the skin and blood. Research indicates that butyl and octyl esters are converted to tranexamic acid within two hours in skin homogenates and blood.
Excretion: Following hydrolysis, the excretion profile is that of tranexamic acid.
Comparative Bioavailability of an Oral Tranexamic Acid Prodrug (Kabi 2161)
| Compound | Dose (mmol) | Urinary Recovery of Tranexamic Acid (0-48h) | Normalized AUC (mg·h/L·mmol) |
|---|---|---|---|
| Kabi 2161 | 1 | 84.7% | 13.1 |
| Kabi 2161 | 2 | 82.4% | 19.6 |
| Kabi 2161 | 3 | 89.4% | 14.4 |
| Kabi 2161 | 3.5 | 97.5% | 14.3 |
| Tranexamic Acid | 9.6 | 37.0% | 8.0 |
Cetraxate (B1206930): A Derivative with Gastroprotective Properties
Cetraxate is another ester derivative of a tranexamic acid analog, which has been developed as a gastroprotective agent for the treatment of peptic ulcers.
Pharmacodynamics:
The mechanism of action of cetraxate is multifactorial and primarily localized to the gastric mucosa. It is believed to enhance the mucosal barrier by:
Increasing Mucosal Blood Flow: Improved blood circulation in the stomach lining is crucial for mucosal defense and repair.
Stimulating Mucin Production: Mucin is a key component of the protective mucous layer in the stomach.
Inhibiting Fibrinolysis: Similar to tranexamic acid, cetraxate has local antifibrinolytic activity, which can be beneficial in treating bleeding ulcers.
Promoting Mucosal Repair: It may also stimulate the proliferation of epithelial cells, aiding in the healing of damaged gastric tissue.
Pharmacokinetics:
Detailed human pharmacokinetic data for cetraxate is not extensively available in the public domain. However, its design as an orally administered drug for a local effect in the gastrointestinal tract suggests that its systemic absorption might be limited. Preclinical studies in animal models have been crucial in elucidating its efficacy.
Preclinical Efficacy of Cetraxate in Rat Ulcer Models
| Ulcer Model | Cetraxate Dose (p.o.) | Effect on Ulcer Index (UI) | Effect on Fibrinolytic Activity (FA) |
|---|---|---|---|
| Aspirin Ulcer | 100 mg/kg | Inhibition | Inhibition |
| Aspirin Ulcer | 300 mg/kg | Inhibition | Inhibition |
| Acetic Acid Ulcer | 200 mg/kg (daily) | Inhibition | Inhibition |
| Acetic Acid Ulcer | 300 mg/kg (daily) | Inhibition | Inhibition |
Advanced Research Directions and Future Perspectives for Trans 4 Hydroxymethyl Cyclohexanecarboxylic Acid
Computational Chemistry and Molecular Modeling for Structure-Function Elucidation
Computational chemistry and molecular modeling are pivotal in elucidating the structure-function relationships of molecules like trans-4-(hydroxymethyl)cyclohexanecarboxylic acid. These techniques provide insights into the conformational preferences and electronic properties that govern its interactions and reactivity.
The cyclohexane (B81311) ring in this compound predominantly adopts a chair conformation. nih.gov Computational studies can precisely calculate the energetic differences between the chair, boat, and twist-boat conformations, confirming the chair as the most stable arrangement. Within the chair conformation, the trans isomer has both the hydroxymethyl and carboxylic acid groups in equatorial positions, which is generally the more stable configuration, minimizing steric hindrance.
Molecular modeling can be used to investigate the intramolecular and intermolecular interactions of the compound. For instance, hydrogen bonding between the hydroxyl and carboxyl groups of different molecules can be simulated to predict crystal packing and bulk properties. Quantum chemical calculations can determine properties such as molecular electrostatic potential maps, which highlight the electron-rich and electron-poor regions of the molecule, predicting how it will interact with other molecules or biological targets. Such studies are foundational for understanding its role in material science and drug design.
Interactive Data Table: Conformational Analysis
| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Predicted Stability |
|---|---|---|---|
| Chair | 0 | ~55-60 | Most Stable |
| Twist-Boat | 5.5 | Variable | Intermediate |
Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. unibo.it For this compound, this involves exploring alternative starting materials, catalysts, and reaction conditions.
A greener route for the synthesis of related cyclohexanedicarboxylic acids is being explored, which could be adapted for this compound. mdpi.com One promising approach involves the catalytic hydrogenation of p-hydroxybenzoic acid. google.com This method uses a readily available starting material and water as a solvent, which is environmentally benign. The process can be optimized by selecting highly efficient and recyclable catalysts, such as ruthenium on a carbon support (Ru/C), to achieve high yields and selectivity for the trans isomer under milder conditions. google.com
Another avenue for green synthesis is the use of biocatalysis. Enzymes could potentially be used to perform stereoselective transformations, offering a high degree of control over the product's stereochemistry while operating under mild, aqueous conditions. Research in this area is still nascent but holds significant promise for developing a truly sustainable manufacturing process for this compound.
Development of Novel Analytical Techniques for Characterization and Quantification
Accurate characterization and quantification of this compound are crucial for its application in various fields. While standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are used for structural elucidation, there is a growing need for more sensitive and efficient quantification methods, especially in complex matrices. mdpi.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the quantification of related compounds like tranexamic acid in biological fluids and could be adapted for this compound. core.ac.uk The development of specific LC-MS/MS methods would allow for very low detection limits and high selectivity. core.ac.uk Capillary electrophoresis (CE) is another technique that offers high separation efficiency and can be used for the analysis of small polar molecules. core.ac.uk
For the characterization of materials incorporating this compound, techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are employed to study the crystalline structure and thermal properties of the resulting polymers. researchgate.net
Emerging Applications in Niche Fields of Material Science and Supramolecular Chemistry
The bifunctional nature of this compound, with its hydroxyl and carboxyl groups, makes it a valuable building block in material science and supramolecular chemistry. Its rigid cyclohexane core provides a well-defined spatial arrangement for these functional groups.
In polymer chemistry, this compound can be used as a monomer to synthesize polyesters and polyamides with unique properties. The incorporation of the cycloaliphatic ring into the polymer backbone can enhance thermal stability, mechanical strength, and hydrolytic resistance compared to their linear aliphatic counterparts. unibo.it For example, polyesters based on 1,4-cyclohexanedicarboxylic acid, a related compound, exhibit improved processability and photo-oxidative stability. mdpi.com
In supramolecular chemistry, the ability of this compound to form hydrogen bonds can be exploited to construct self-assembling systems. These can include gels, liquid crystals, and other ordered structures. The defined stereochemistry of the trans isomer is crucial for creating well-defined and predictable supramolecular architectures. The formation of coordination polymers and metal-organic frameworks (MOFs) with its parent compound, trans-1,4-cyclohexanedicarboxylate, highlights the potential for creating porous materials with applications in gas storage and catalysis. nih.gov
Interactive Data Table: Potential Polymer Properties
| Polymer Type | Potential Property Enhancement | Potential Application |
|---|---|---|
| Polyesters | Increased thermal stability, improved mechanical properties | High-performance plastics, packaging |
Future Opportunities in Drug Design and Development Utilizing Cyclohexane Scaffolds
The cyclohexane scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable properties, including three-dimensionality, metabolic stability, and the ability to present substituents in well-defined spatial orientations. nsf.govunife.it These characteristics can lead to improved binding affinity and selectivity for biological targets. pharmablock.com
The this compound structure can serve as a versatile starting point for the synthesis of new drug candidates. The hydroxyl and carboxyl groups provide convenient handles for chemical modification, allowing for the introduction of various pharmacophores. The rigid cyclohexane ring can act as a bioisostere for other cyclic systems, such as a phenyl ring, offering a non-aromatic alternative with different physicochemical properties. pharmablock.com
Derivatives of cyclohexane-1,3-dione have been investigated as potential c-Met inhibitors for cancer therapy, demonstrating the utility of the cyclohexane core in targeting specific enzymes. nih.gov Furthermore, the cyclohexane ring is a component of several existing drugs, highlighting its acceptance in drug development. pharmablock.com Future research could focus on synthesizing libraries of compounds based on the this compound scaffold and screening them for activity against a wide range of biological targets, potentially leading to the discovery of new therapeutic agents for various diseases. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid?
Synthesis typically involves catalytic hydrogenation or hydroxylation of precursor compounds. For example, hydroxylation of a cyclohexene derivative using osmium tetroxide or dihydroxylation followed by oxidation could yield the hydroxymethyl group. Similar routes for related trans-cyclohexanecarboxylic acids involve ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety . Purity is confirmed via GC (>98% purity), as noted in commercial synthesis protocols .
Q. How is the structural configuration of this compound validated?
X-ray crystallography using programs like SHELX-97 or SHELXL is critical for confirming the trans-configuration and spatial arrangement of the hydroxymethyl group . Complementary techniques include H/C NMR to verify chemical shifts (e.g., δ ~3.5 ppm for hydroxymethyl protons) and mass spectrometry (m/z 158.20 for [M+H]) .
Q. What purification strategies ensure high-purity this compound?
Recrystallization from polar solvents (e.g., ethanol/water mixtures) is commonly employed. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) can achieve >98% purity, as validated by GC and thin-layer chromatography (TLC) .
Advanced Research Questions
Q. How does the conformational flexibility of this compound influence its interactions in biological systems?
Conformational analysis in solution can be performed using small-angle X-ray scattering (SAXS) and size-exclusion HPLC (SE-HPLC) to assess hydrodynamic radius and aggregation states. Comparative studies with rigid analogs (e.g., trans-4-(aminomethyl) derivatives) reveal how the hydroxymethyl group enhances solubility and modulates binding to proteins like plasminogen .
Q. What computational approaches predict the stability of this compound under varying pH and temperature conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s tautomeric equilibria and protonation states. Molecular dynamics simulations at physiological pH (7.4) and elevated temperatures (37°C) predict degradation pathways, validated experimentally via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) .
Q. How can chiral resolution techniques separate diastereomers of this compound?
Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases resolves enantiomers. Enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes esters of the undesired enantiomer, achieving >99% enantiomeric excess (ee) .
Q. What role does this compound play in metabolic pathway studies?
Stable isotope-labeled C analogs are used in tracer studies to map metabolic flux in vivo. For example, in ruminants, serum metabolomics via LC-MS/MS identifies the compound as a biomarker for protein metabolism, with downregulation linked to high-protein diets .
Q. How do steric and electronic effects of the hydroxymethyl group impact crystallization behavior?
Crystal packing analysis via ORTEP-III reveals hydrogen-bonding networks between the hydroxymethyl and carboxylic acid groups, favoring monoclinic (P2/c) symmetry. Comparative studies with methyl or halogen-substituted analogs show reduced melting points (mp ~150–160°C) due to weaker intermolecular forces .
Methodological Notes
- Synthesis Optimization : Replace amination reagents (e.g., NHCl in ) with hydroxylation agents (e.g., BH-THF) for hydroxymethyl group introduction .
- Analytical Cross-Validation : Combine X-ray data (SHELX-refined) with dynamic light scattering (DLS) to correlate solid-state and solution-phase conformations .
- Biological Assays : Use surface plasmon resonance (SPR) to quantify binding affinity to fibrinolytic enzymes, leveraging structural insights from tranexamic acid (trans-4-aminomethyl analog) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
